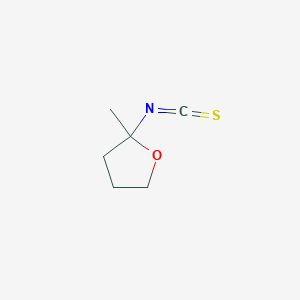![molecular formula C36H56S2Sn2 B13138099 (5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a benzothiolo structure, which is a fused ring system containing sulfur atoms, and is further modified with octyl and trimethylstannyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps, starting with the preparation of the benzothiolo core This core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors
The trimethylstannyl groups are introduced via stannylation reactions, which involve the reaction of the benzothiolo core with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiolo core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms or the tin atoms.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the trimethylstannyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can be used as a precursor for the synthesis of more complex organotin compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, organotin compounds have been studied for their potential use as antifungal and anticancer agents. The presence of tin atoms can enhance the biological activity of these compounds, making them promising candidates for drug development.
Industry
In industry, this compound could be used in the production of specialized polymers or as a catalyst in various chemical reactions. Its unique structure and reactivity make it a versatile compound for a range of industrial applications.
Mécanisme D'action
The mechanism of action of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets through its organotin moieties. These moieties can bind to biological macromolecules, such as proteins or DNA, disrupting their normal function. The benzothiolo core can also interact with cellular components, potentially leading to oxidative stress or other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane : This compound is unique due to its specific combination of benzothiolo core and organotin groups.
- Other Organotin Compounds : Compounds such as tributyltin chloride or triphenyltin hydroxide share the presence of tin atoms but differ in their organic substituents and overall structure.
Uniqueness
The uniqueness of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane lies in its specific combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C36H56S2Sn2 |
|---|---|
Poids moléculaire |
790.4 g/mol |
Nom IUPAC |
(5,10-dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C30H38S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-23-21-27-28(29-25(23)17-19-31-29)22-24(26-18-20-32-30(26)27)16-14-12-10-8-6-4-2;;;;;;;;/h17-18,21-22H,3-16H2,1-2H3;6*1H3;; |
Clé InChI |
NPACXEOWVMRJTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


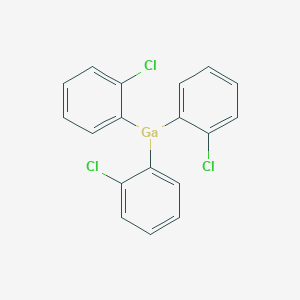
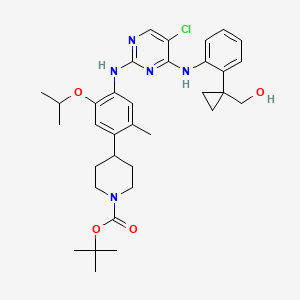

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
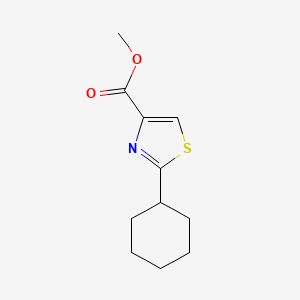
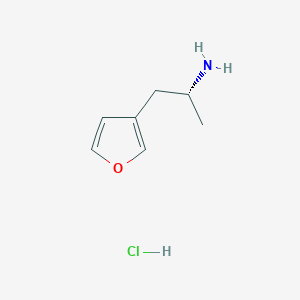
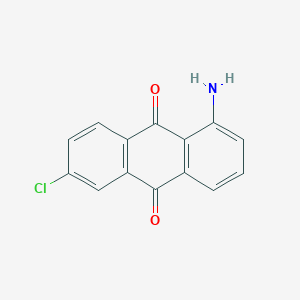
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)


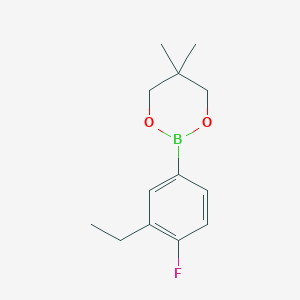
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
